REACTION_SMILES
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[BH4-:13].[CH3:1][c:2]1[n:3][c:4]2[n:5]([cH:6][cH:7][cH:8][c:9]2[CH:10]=[O:11])[cH:12]1.[CH:15]([OH:16])([CH3:17])[CH3:18].[Na+:14]>>[CH3:1][c:2]1[n:3][c:4]2[n:5]([cH:6][cH:7][cH:8][c:9]2[CH2:10][OH:11])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn2cccc(C=O)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cc1cn2cccc(CO)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |